molecular formula C10H9N B1357571 3-(3-Cyanophenyl)-1-propene CAS No. 61463-62-5

3-(3-Cyanophenyl)-1-propene

Cat. No.: B1357571
CAS No.: 61463-62-5
M. Wt: 143.18 g/mol
InChI Key: MVEXDLUJRWJCPR-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with a cyano group at the meta position

Scientific Research Applications

3-(3-Cyanophenyl)-1-propene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action for related compounds like N-(3-cyanophenyl)-3,3-dimethylbutanamide involves targeting RNA polymerase I (Pol I) transcription . Pol I is responsible for the transcription of ribosomal RNA (rRNA), which plays a crucial role in ribosome biogenesis and protein synthesis .

Safety and Hazards

3-Cyanophenyl isocyanate is harmful if swallowed, inhaled, or absorbed through the skin . It causes eye, skin, and respiratory tract irritation . It may cause sensitization by inhalation and by skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Cyanophenyl)-1-propene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective reagents and catalysts to maximize yield and purity. The process is optimized to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyanophenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation or nitration reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Cyanophenyl)-1-propene is unique due to its propene group, which provides additional reactivity and versatility in synthetic applications compared to its analogs. This structural feature allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

3-prop-2-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEXDLUJRWJCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599701
Record name 3-(Prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61463-62-5
Record name 3-(Prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To solution of compound 3-bromobenzonitrile (5 g, 27 mmol) and tributyl(prop-2-en-1-yl)stannane (13.5 g, 41.2 mmol) in toluene was added Pd(PPh3)4 (300 mg) and LiCl (2.3 g, 54 mmol) under N2, and then the mixture was stirred at reflux for 18 h. The reaction mixture was quenched by the addition of water. Extracted the mixture with EtOAc and the organic layer was dried and concentrated. The residue was purified by a flash column chromatography to afford 3-(prop-2-en-1-yl)benzonitrile. 1H-NMR (300 MHz, CDCl3) δ 7.32˜7.82 (m, 4H), 5.85˜6.00 (m, 1H), 5.05˜5.17 (m, 2H), 3.42 (d, J=6.8 Hz, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

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